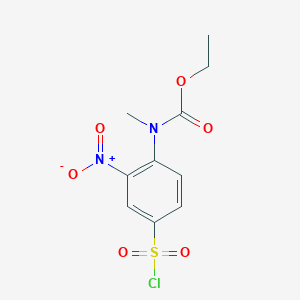

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate

CAS No.:

Cat. No.: VC16225592

Molecular Formula: C10H11ClN2O6S

Molecular Weight: 322.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClN2O6S |

|---|---|

| Molecular Weight | 322.72 g/mol |

| IUPAC Name | ethyl N-(4-chlorosulfonyl-2-nitrophenyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C10H11ClN2O6S/c1-3-19-10(14)12(2)8-5-4-7(20(11,17)18)6-9(8)13(15)16/h4-6H,3H2,1-2H3 |

| Standard InChI Key | DKYPHRWBVDWVBW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate (molecular formula: C₁₀H₁₁ClN₂O₆S) features three critical functional groups:

-

Chlorosulfonyl group (-SO₂Cl): A highly reactive moiety that facilitates nucleophilic substitution reactions, making the compound a versatile intermediate .

-

Nitro group (-NO₂): An electron-withdrawing group that influences the electronic properties of the aromatic ring, directing subsequent reactions to specific positions .

-

Carbamate group (-OCONR₂): A stable linkage common in bioactive molecules, often associated with enzyme inhibition and pharmacological activity .

The compound’s structure is defined by the substitution pattern on the phenyl ring, with the chlorosulfonyl group at the para position and the nitro group at the ortho position relative to the carbamate. This arrangement creates steric and electronic effects that govern its reactivity.

Synthetic Pathways and Optimization

The synthesis of ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate involves multi-step reactions, typically proceeding as follows:

Key Synthetic Steps

-

Nitration of Phenyl Precursors: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid and sulfuric acid.

-

Chlorosulfonation: Treatment with chlorosulfonic acid to install the -SO₂Cl group.

-

Carbamate Formation: Reaction of the intermediate with methylamine and ethyl chloroformate under anhydrous conditions .

Reaction Conditions

-

Solvents: Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilicity and reaction efficiency.

-

Temperature: Maintained at 0–5°C during chlorosulfonation to prevent side reactions.

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity product .

Table 1: Optimal Conditions for Carbamate Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes decomposition |

| Solvent | Tetrahydrofuran | Enhances solubility |

| Reaction Time | 4–6 hours | Maximizes conversion |

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its functional groups:

Chlorosulfonyl Group Reactivity

-

Nucleophilic Substitution: The -SO₂Cl group reacts readily with amines, alcohols, and thiols. For example, reaction with ethanolamine yields sulfonamide derivatives .

-

Hydrolysis: In aqueous basic conditions, -SO₂Cl converts to -SO₃H, generating water-soluble byproducts.

Nitro Group Transformations

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂, altering electronic properties and bioactivity .

-

Electrophilic Substitution: The nitro group directs incoming electrophiles to the meta position due to its electron-withdrawing nature.

Carbamate Stability

-

Acidic Hydrolysis: Cleavage of the carbamate linkage under strong acids produces 4-(chlorosulfonyl)-2-nitroaniline and ethanol .

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure:

-

Infrared Spectroscopy (IR):

-

Nuclear Magnetic Resonance (NMR):

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Carbamates

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Ethyl methyl(4-nitrophenyl)carbamate | C₁₀H₁₂N₂O₄ | Lacks chlorosulfonyl group |

| 4-Nitrophenyl chloroformate | C₇H₄ClNO₃ | Reactive chloroformate moiety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume